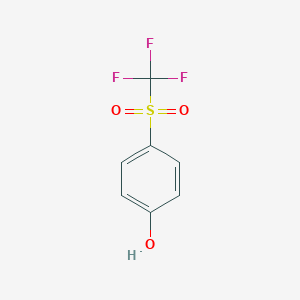
4-(Trifluorometilsulfonil)fenol
Descripción general
Descripción
4-(Trifluoromethylsulfonyl)phenol is an organic compound with the molecular formula C7H5F3O3S It is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenol ring
Aplicaciones Científicas De Investigación
4-(Trifluoromethylsulfonyl)phenol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
It is known that the compound acts as a nucleophilic trifluoromethylating agent .
Mode of Action
4-(Trifluoromethylsulfonyl)phenol acts as a trifluoromethyl radical precursor . It forms electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Biochemical Pathways
The compound’s role as a trifluoromethyl radical precursor suggests it may influence pathways involving trifluoromethylation .
Result of Action
Its role as a trifluoromethyl radical precursor suggests it may contribute to the trifluoromethylation of thiophenols .
Action Environment
Its ability to undergo an intramolecular set reaction under visible light irradiation suggests that light exposure may play a role in its activity .
Análisis Bioquímico
Biochemical Properties
4-(Trifluoromethylsulfonyl)phenol has been reported to act as a trifluoromethyl radical precursor . In this role, it forms electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process enables the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Cellular Effects
The trifluoromethyl group, which is a component of this compound, is known to enhance the lipophilicity of organic molecules . This property can improve the ability of these molecules to cross lipid membranes and increase their in vivo absorption rate .
Molecular Mechanism
The molecular mechanism of 4-(Trifluoromethylsulfonyl)phenol involves its role as a trifluoromethyl radical precursor . It forms EDA complexes with arylthiolate anions, which then undergo an intramolecular SET reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .
Metabolic Pathways
It is known that the trifluoromethyl group, which is a component of this compound, plays an important role in pharmaceuticals, agrochemicals, and materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 4-(Trifluoromethylsulfonyl)phenol involves the oxidation of a precursor compound using hydrogen peroxide in the presence of sodium tungstate and a saturated C8 carboxylic acid . Another method includes the use of a heterogeneous transition metal catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-(Trifluoromethylsulfonyl)phenol typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethylsulfonyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the trifluoromethylsulfonyl group.
Substitution: The phenol group can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium tungstate as a catalyst, and various reducing agents for reduction reactions. Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted phenols.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: This compound lacks the sulfonyl group but shares the trifluoromethyl group, leading to different chemical properties and reactivity.
Trifluoromethyl phenyl sulfone: This compound has a similar trifluoromethylsulfonyl group but differs in its overall structure and applications.
Uniqueness
4-(Trifluoromethylsulfonyl)phenol is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
IUPAC Name |
4-(trifluoromethylsulfonyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZAVSVXFMGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564754 | |
| Record name | 4-(Trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432-84-8 | |
| Record name | 4-(Trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic process described in the research for 4-(Trifluoromethylsulfonyl)phenol?
A1: The research proposes a novel multi-step synthesis of 4-(Trifluoromethylsulfonyl)phenol starting from a simpler precursor. [] The key steps involve oxidation with hydrogen peroxide in the presence of sodium tungstate and a saturated C8-carboxylic acid, followed by nitration and finally a catalytic substitution using a heterogeneous transition metal catalyst. [] This method may offer advantages in terms of yield, cost-effectiveness, or environmental friendliness compared to existing methods. Further research would be needed to confirm these potential benefits.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
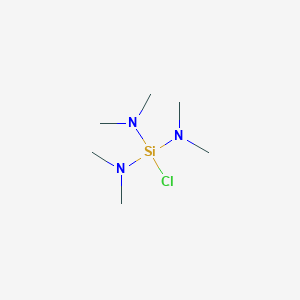
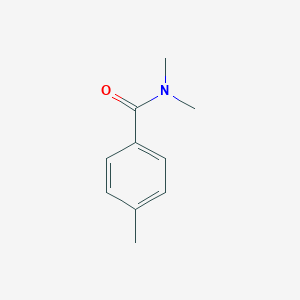
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
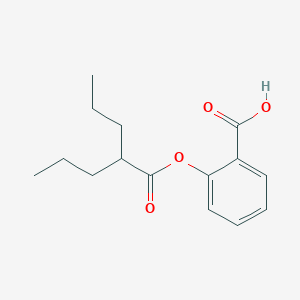
![5,12-Dihydro-5,12-[1,2]benzenonaphthacene](/img/structure/B79420.png)

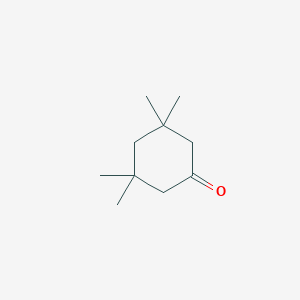

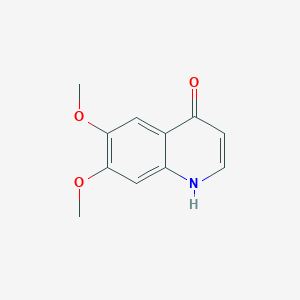
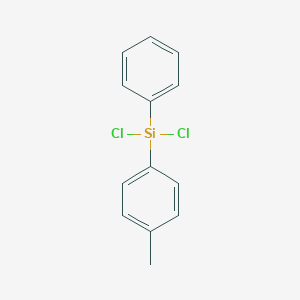
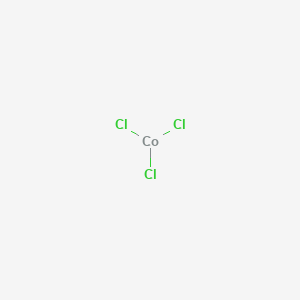
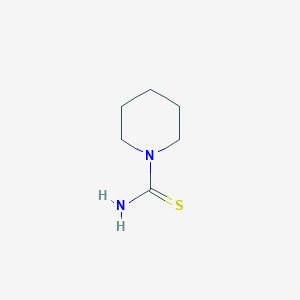
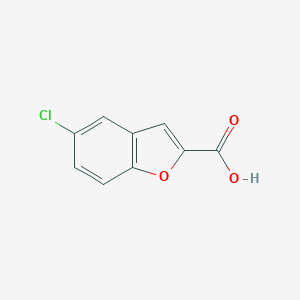
![5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI)](/img/structure/B79441.png)
